![molecular formula C9H19O11P B231547 2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate CAS No. 16824-65-0](/img/structure/B231547.png)
2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate is a phosphorylated carbohydrate molecule. It is commonly known as cyclic diphosphate or cyclic di-3',5'-adenosine monophosphate. This molecule is an important second messenger in many cellular signaling pathways, including those involved in the regulation of metabolism, cell growth, and differentiation.
Mécanisme D'action
Cyclic diphosphate acts as a second messenger by binding to and activating downstream signaling molecules. It activates protein kinase A (PKA) and exchange protein activated by cAMP (EPAC), which in turn activate downstream signaling pathways. These pathways can regulate a variety of cellular processes, including metabolism, cell growth, and differentiation.
Biochemical and Physiological Effects:
Cyclic diphosphate has a variety of biochemical and physiological effects. It has been shown to regulate glucose metabolism, lipid metabolism, and insulin secretion. In addition, cyclic diphosphate has been implicated in the regulation of cell growth and differentiation, and has been shown to play a role in the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclic diphosphate is a useful molecule for laboratory experiments due to its role as a second messenger in cellular signaling pathways. It can be used to study the regulation of metabolism, cell growth, and differentiation. However, there are limitations to using cyclic diphosphate in laboratory experiments, as it is difficult to synthesize and can be unstable in certain conditions.
Orientations Futures
There are many future directions for research on cyclic diphosphate. One area of research is the development of new synthetic methods for cyclic diphosphate, which could make it easier to study in laboratory experiments. In addition, there is ongoing research on the role of cyclic diphosphate in regulating immune responses, inflammation, and stress responses. Finally, there is interest in the development of new therapeutic agents that target cyclic diphosphate signaling pathways, which could have important implications for the treatment of a variety of diseases.
Méthodes De Synthèse
The synthesis of cyclic diphosphate involves the reaction of adenosine triphosphate (ATP) with cyclic AMP (cAMP) using the enzyme adenylate cyclase. The resulting molecule is a cyclic diphosphate with two phosphate groups and a cyclic structure. This reaction is important in many cellular signaling pathways, as cyclic diphosphate acts as a second messenger to activate downstream signaling pathways.
Applications De Recherche Scientifique
Cyclic diphosphate has been extensively studied in scientific research due to its important role in cellular signaling. It has been shown to play a role in regulating metabolism, cell growth, and differentiation. In addition, cyclic diphosphate has been implicated in the regulation of immune responses, inflammation, and stress responses.
Propriétés
Numéro CAS |
16824-65-0 |
|---|---|
Nom du produit |
2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
Formule moléculaire |
C9H19O11P |
Poids moléculaire |
334.21 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C9H19O11P/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16/h3-16H,1-2H2,(H,17,18)/t3?,4?,5-,6+,7-,8-,9?/m0/s1 |
Clé InChI |
BMVUIWJCUQSHLZ-LIPDPKNMSA-N |
SMILES isomérique |
C(C(COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)O)O |
SMILES |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O |
SMILES canonique |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O |
Synonymes |
glycerophosphoinositol glycerylphosphoinositol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)
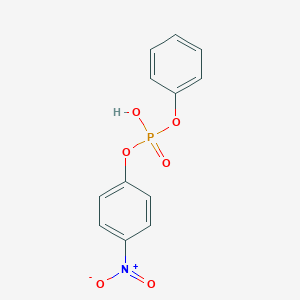
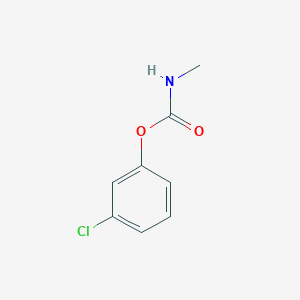
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
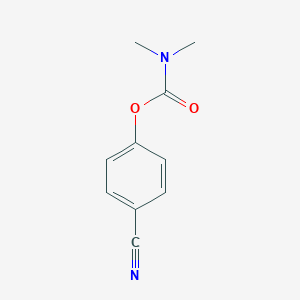
![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)
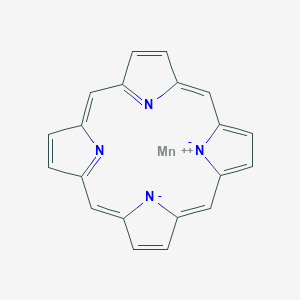
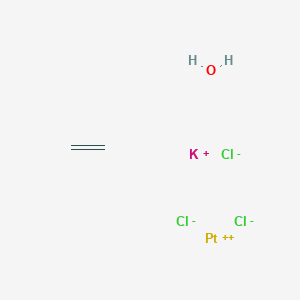
![N-[2-(benzylamino)-2-oxoethyl]benzamide](/img/structure/B231503.png)
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)
![4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene](/img/structure/B231506.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)